Antiviral Activity of 3-(Pyridin-4-yl)-1,2,4-triazines vs. Cidofovir Against Vaccinia Virus
In a head-to-head study of 3-(pyridin-4-yl)-1,2,4-triazine derivatives (compounds 5a–5g and 6) against vaccinia virus, multiple compounds exhibited IC₅₀ values substantially lower than the clinically used antiviral drug Cidofovir (IC₅₀ = 10.87 µg/mL). The most active compound (5c) achieved an IC₅₀ of 3.41 µg/mL with TC₅₀ >100 µg/mL, yielding a selectivity index exceeding 29 [1]. The study conclusively demonstrates that the 3-(pyridin-4-yl) substitution pattern is essential for antiviral potency; replacement with 4-nitrophenyl consistently reduced activity across the panel [1]. While the exact target compound (5,6-dimethyl analogue) was not the lead compound in this series, the data establish the class-level advantage of the 3-(pyridin-4-yl)-1,2,4-triazine pharmacophore over Cidofovir and over the 4-nitrophenyl congener series.
| Evidence Dimension | Antiviral IC₅₀ against vaccinia virus (µg/mL) |
|---|---|
| Target Compound Data | Compound 5c (3-(pyridin-4-yl)-1,2,4-triazine class): IC₅₀ = 3.41 µg/mL; TC₅₀ >100 µg/mL [1] |
| Comparator Or Baseline | Cidofovir: IC₅₀ = 10.87 µg/mL; 4-nitrophenyl congener 5g: IC₅₀ = 12.93 µg/mL [1] |
| Quantified Difference | 3.2-fold lower IC₅₀ vs. Cidofovir; 3.8-fold lower vs. 4-nitrophenyl analog |
| Conditions | Vaccinia virus in vitro assay; TC₅₀ determined as toxic concentration; selectivity index calculated as TC₅₀/IC₅₀ [1] |
Why This Matters
For researchers procuring compounds for antiviral screening, the 3-(pyridin-4-yl) pharmacophore provides a validated starting point with demonstrated superiority over Cidofovir, while the 4-nitrophenyl substitution represents a known activity-diminishing modification that should be avoided.
- [1] Shabunina, O. V.; Shtaitz, Y. K.; Kopchuk, D. S.; Krinochkin, A. P.; Santra, S.; Zyryanov, G. V.; Wang, Z.; Rusinov, V. L.; Chupakhin, O. N. Synthesis of Novel 3-(Pyridin-4-yl)-1,2,4-Triazines, Their Analogs and Study of the Activity Against Vaccinia Virus. Chem. Heterocycl. Compd. 2021, 57 (4), 462–466. doi:10.1007/s10593-021-02924-4. View Source
